4,4,4-Trifluorobutanoyl chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

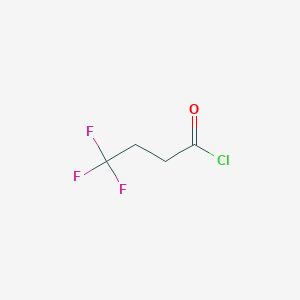

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,4,4-trifluorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWIPRPYWOTKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568261 | |

| Record name | 4,4,4-Trifluorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-91-7 | |

| Record name | 4,4,4-Trifluorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Insights of 4,4,4 Trifluorobutanoyl Chloride

Role in Organic Synthesis

4,4,4-Trifluorobutanoyl chloride serves as a key building block for the introduction of the trifluoromethyl (CF₃) group into more complex molecules. The incorporation of fluorine-containing moieties can dramatically alter the physical and chemical properties of organic compounds. nih.gov The trifluoromethyl group, in particular, is known for its high electronegativity, metabolic stability, and ability to increase the lipophilicity of a molecule. nih.gov These properties are highly sought after in the design of new functional molecules.

Applications in Medicinal Chemistry

In medicinal chemistry and drug discovery, the strategic incorporation of fluorine is a widely used tactic to enhance the pharmacological profile of a drug candidate. nih.gov The presence of a trifluoromethyl group can improve a molecule's binding affinity to target proteins, increase its metabolic stability by blocking sites susceptible to oxidative degradation, and enhance its ability to cross cell membranes. nih.govnih.gov While specific drugs synthesized directly from this compound are not prominently documented, it represents an ideal reagent for creating intermediates that bear the trifluoromethylbutanoyl scaffold, a structural motif valuable in designing new therapeutic agents. For example, research into new multi-target antidiabetic agents has explored compounds containing a trifluoromethylphenyl group, highlighting the importance of this moiety in developing bioactive therapeutics. nih.gov

Applications in Agrochemicals

Similar to its role in pharmaceuticals, the trifluoromethyl group is a common feature in modern agrochemicals such as herbicides, insecticides, and fungicides. Its inclusion can lead to enhanced efficacy and better stability in the environment. google.com Acyl chlorides are important intermediates for the synthesis of these fine chemical products. google.com this compound can be used to synthesize active ingredients where the trifluoromethyl group is crucial for the compound's biological activity against target pests or weeds.

Applications in Material Science

The introduction of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and specific surface properties like hydrophobicity. nih.gov Fluoropolymers are used in a wide range of applications, from high-performance coatings to advanced materials for electronics and aerospace. rsc.orgfluorine1.rursc.org this compound can be used as a modification agent for existing polymers. By reacting it with polymers that have nucleophilic functional groups (e.g., hydroxyl or amine groups), it is possible to graft the trifluoromethylbutanoyl side chain onto the polymer backbone. This modification can be used to tune the surface energy, thermal stability, and other physical properties of the final material.

Applications in Analytical Chemistry

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a technique used to modify analytes to improve their analysis. researchgate.netresearchgate.net Compounds that are non-volatile or have polar functional groups like alcohols and amines often exhibit poor chromatographic behavior. Reacting these compounds with a derivatizing agent can increase their volatility and thermal stability, leading to better separation and detection. researchgate.net

Acyl chlorides, including fluorinated variants like pentafluorobenzoyl chloride, are effective derivatizing agents for alcohols and amines. nih.gov this compound can be used for this purpose, converting analytes into their corresponding trifluorobutanoyl esters or amides. These derivatives are typically more volatile and can be readily analyzed by GC-MS. researchgate.netrsc.org The presence of the fluorine atoms can also be advantageous for specific detection methods, such as electron capture detection (ECD) or for enhancing sensitivity in certain mass spectrometry (MS) modes. nih.gov

Advanced Applications in Organic Synthesis Beyond Core Transformations

Design and Synthesis of Functionalized Fluorinated Building Blocks

4,4,4-Trifluorobutanoyl chloride serves as an excellent starting point for the creation of more elaborate fluorinated building blocks. These synthons are designed to be incorporated into larger molecules, carrying the trifluoromethylated tail with them. Key strategies include the synthesis of β-dicarbonyl compounds and α-diazoketones.

One of the most powerful applications is the synthesis of 1,1,1-trifluoro-β-diketones through Claisen-type condensation reactions. By reacting this compound with an enolate derived from a ketone, a versatile 1,3-dicarbonyl moiety is generated. These diketones are crucial precursors for a wide range of heterocyclic compounds, such as pyrazoles and isoxazoles, which are prevalent scaffolds in medicinal chemistry. For example, the condensation of these diketones with hydrazine (B178648) derivatives is a classic and efficient route to trifluoromethyl-substituted pyrazoles. researchgate.net

Another significant transformation is the conversion of this compound into 1,1,1-trifluoro-4-diazobutan-2-one . This is typically achieved through reaction with diazomethane (B1218177) in an Arndt-Eistert reaction sequence. The resulting α-diazoketone is a highly functionalized and versatile building block, ready for a variety of subsequent transformations including Wolff rearrangements, cyclopropanations, and C-H insertion reactions.

| Transformation | Reagent(s) | Product Class | Utility as Building Block |

| Claisen Condensation | Ketone Enolate | β-Diketone | Synthesis of trifluoromethylated heterocycles (e.g., pyrazoles, isoxazoles) |

| Arndt-Eistert Reaction | Diazomethane | α-Diazoketone | Precursor for carbenoid chemistry, Wolff rearrangement to form homologated acids |

Enabling Complex Molecular Architecture Construction through Multistep Syntheses

The construction of complex molecular frameworks often relies on key cyclization reactions. Derivatives of this compound are poised to be valuable in intramolecular reactions that build fused or polycyclic ring systems containing a trifluoromethyl group.

A prime strategy is the intramolecular Friedel-Crafts acylation. blogspot.commasterorganicchemistry.com For this, the chloride can be first used in a reaction to attach an aromatic group to the C4 position (e.g., via a conjugate addition to a precursor like 3-benzoyl-4,4,4-trifluorobutanoyl chloride). The resulting aryl-substituted butanoyl chloride can then undergo an intramolecular Friedel-Crafts reaction, where the acyl chloride moiety attacks the tethered aromatic ring to form a new six-membered ring. This creates a trifluoromethyl-substituted tetralone scaffold, a rigid and complex architecture that can be a core component of biologically active molecules or advanced materials. This method provides a powerful tool for constructing fluorinated analogues of natural products and other complex polycyclic systems. blogspot.com

| Cyclization Strategy | Precursor Requirement | Resulting Architecture | Potential Application |

| Intramolecular Friedel-Crafts Acylation | Aromatic ring tethered to the butanoyl chain | Fused carbocyclic systems (e.g., Trifluoromethyl-tetralones) | Core scaffolds for medicinal chemistry, synthesis of complex natural product analogues |

Strategies for Late-Stage Functionalization Utilizing this compound

Late-stage functionalization (LSF) is a powerful concept in drug discovery and materials science, where a key functional group is introduced at one of the final steps of a synthesis. This allows for the rapid generation of analogues of a complex molecule without redesigning the entire synthetic route. This compound is an ideal reagent for LSF via Friedel-Crafts acylation on electron-rich aromatic or heteroaromatic substrates. sigmaaldrich.comorganic-chemistry.orglibretexts.org

If a lead compound in a drug discovery program contains an activated aromatic ring (such as an aniline, phenol, or thiophene (B33073) derivative), it can be directly acylated with this compound in the presence of a Lewis acid catalyst. This reaction introduces the 3-(trifluoromethyl)propanoyl group, which can significantly alter the compound's physicochemical properties. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through new interactions, and modulate lipophilicity and bioavailability. This LSF approach enables medicinal chemists to efficiently explore the structure-activity relationship (SAR) around a core scaffold.

Research Findings: Late-Stage Friedel-Crafts Acylation

Substrates: Complex molecules with activated aromatic rings (phenols, anilines, thiophenes, etc.).

Reaction: Electrophilic Aromatic Substitution. organic-chemistry.org

Goal: Introduce the CF₃CH₂CH₂CO- moiety to modify biological or material properties.

Impact: Can improve metabolic stability, receptor binding affinity, and lipophilicity.

Development of Novel Synthetic Reagents and Methodologies Facilitated by the Compound

Beyond its direct use, this compound can be used to generate novel reagents that enable further synthetic innovations. The reactivity of the acyl chloride is harnessed to create more stable, yet highly versatile, chemical tools.

A key example is its reaction with secondary amines (like pyrrolidine (B122466) or morpholine) to form an intermediate enamine, which is then acylated to produce a fluorinated β-dicarbonyl compound. libretexts.orgrsc.org This Stork enamine acylation is a reliable method for forming carbon-carbon bonds. The resulting trifluoromethylated 1,3-dicarbonyls are not just building blocks, but can be considered versatile reagents in their own right, for instance, for the synthesis of complex coordination compounds or as substrates in asymmetric catalysis.

Furthermore, as mentioned previously, the synthesis of 1,1,1-trifluoro-4-diazobutan-2-one from the title compound represents the creation of a novel fluorinated reagent. α-Diazoketones are a class of "chemical chameleons" used in a vast array of transformations that would be difficult to achieve otherwise. The presence of the trifluoromethyl group in this specific diazoketone opens the door to new methodologies for creating complex fluorinated molecules through carbene-mediated reactions.

Contributions to Medicinal Chemistry and Pharmaceutical Research

Utilization in the Synthesis of Bioactive Fluorinated Compounds

The incorporation of trifluoromethyl groups can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making 4,4,4-Trifluorobutanoyl chloride a key building block in the synthesis of advanced pharmaceutical agents.

The trifluoromethyl group is a well-established pharmacophore that can enhance the potency and selectivity of drug candidates. Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, leading to stronger interactions with biological targets. This compound is used to synthesize precursors for a variety of bioactive molecules where this enhancement is desired. For instance, trifluoromethyl-containing heterocycles have shown promise as potent enzyme inhibitors. Research into α-trifluoromethyl-α,β-unsaturated lactones and trifluoromethyl pyrazolinones has led to the discovery of compounds with significant inhibitory activity against the influenza virus polymerase. nih.gov Similarly, the synthesis of enantioenriched β-lactams, a privileged structure in antibiotics, benefits from methodologies that can incorporate trifluoromethyl groups, highlighting the value of such building blocks in creating new drugs with potentially special therapeutic effects. researchgate.net The presence of fluorine in nucleoside analogues is also known to confer unique antiviral activities. nih.gov

Table 1: Examples of Bioactive Compound Classes Synthesized Using Trifluoromethyl-Containing Precursors

| Compound Class | Therapeutic Target/Application | Rationale for Trifluoromethyl Group |

|---|---|---|

| Trifluoromethyl Pyrazolinones | Influenza Virus Polymerase | Enhances inhibitory activity against viral replication. nih.gov |

| α-Trifluoromethyl-β-lactams | Bacterial Enzymes (e.g., for antibiotics) | Modifies the reactivity and recognition of the β-lactam core. researchgate.net |

| Fluorinated Nucleosides | Viral Polymerases (e.g., HIV, HBV) | Competes with natural substrates to terminate viral DNA/RNA chain elongation. nih.gov |

| Dopamine Transporter (DAT) Inhibitors | Treatment of Cocaine Use Disorders | Modifies binding affinity and selectivity for the transporter. nih.govnih.gov |

A major challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being metabolized and cleared. The introduction of a trifluoromethyl group is a widely used strategy to improve a drug's metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. By acylating a molecule with this compound, a metabolically vulnerable site can be blocked, thereby increasing the drug's half-life.

Furthermore, the lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic, and its addition can enhance a drug's ability to cross biological membranes, potentially leading to improved bioavailability. chemimpex.com Studies on dopamine transporter (DAT) inhibitors have shown that structural modifications, including the strategic placement of fluorine-containing groups, can lead to analogues with improved metabolic stability in liver microsomes, a key indicator of how a drug will be processed in the body. nih.gov

Table 2: Influence of the Trifluoromethyl Group on Pharmacokinetic Properties

| Pharmacokinetic Parameter | Effect of Trifluoromethyl Group Introduction | Underlying Mechanism |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage, blocking common metabolic pathways (e.g., oxidation). chemimpex.com |

| Bioavailability | Potentially Increased | Enhanced lipophilicity can improve absorption across the gastrointestinal tract and other biological membranes. chemimpex.com |

| Lipophilicity | Increased | The trifluoromethyl group significantly increases the molecule's oil/water partition coefficient (LogP). |

| Target Binding Affinity | Often Enhanced | The group's electronic and steric properties can lead to more favorable interactions with the target protein's binding pocket. nih.gov |

Design and Synthesis of Enzyme Inhibitors and Probes

This compound is a specialized reagent for creating enzyme inhibitors and molecular probes, where the trifluoromethyl group can act as a critical interacting moiety or a stable structural element.

The rise of antibiotic resistance is a global health crisis, driven in part by bacteria that produce β-lactamase enzymes, which deactivate common antibiotics like penicillins and carbapenems. nih.gov A particularly challenging class of these enzymes are the metallo-β-lactamases (MBLs), which use zinc ions in their catalytic mechanism and are not affected by conventional β-lactamase inhibitors. rsc.orgmdpi.com This has spurred the development of new MBL inhibitors to be co-administered with antibiotics to restore their efficacy. nih.govrsc.org

One strategy involves synthesizing novel β-lactam analogues that can inhibit MBLs. rsc.org this compound can be employed to synthesize trifluoromethylated β-lactam structures. The trifluoromethyl group in these analogues can serve multiple purposes: it can enhance the chemical stability of the β-lactam ring, alter its reactivity, and provide a unique structural feature for binding within the MBL active site, potentially interacting with key amino acid residues or influencing the coordination of the essential zinc ions. The synthesis of α-trifluoromethyl-β-lactams is a valuable approach for creating new bioactive compounds in this very area. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of related compounds (analogues) to determine how specific structural features affect biological activity. nih.gov This process allows researchers to optimize a lead compound to maximize its potency and selectivity while minimizing side effects.

This compound is an excellent tool for SAR studies. By reacting it with a parent molecule containing a suitable functional group (like an amine or alcohol), chemists can systematically introduce the 4,4,4-trifluorobutanoyl moiety. This allows for the precise evaluation of how the introduction of this specific fluorinated alkyl chain impacts the molecule's interaction with its biological target. For example, in the development of novel dopamine transporter (DAT) inhibitors, SAR studies on tropane analogues have been crucial for identifying the structural requirements for potency and selectivity. nih.gov Similarly, SAR studies of PPARγ modulators for diabetes treatment have revealed that specific substitutions are key to achieving high transcriptional potency. nih.gov Introducing a group like the one derived from this compound allows researchers to probe the effects of size, lipophilicity, and electronic properties in a defined region of the molecule.

Applications in Targeted Drug Delivery Systems and Prodrug Design

Beyond modifying the intrinsic activity of a drug, this compound can be used in strategies to improve how a drug is delivered and activated in the body.

The prodrug approach involves converting a drug into an inactive or less active form that is later converted back to the active parent drug within the body, often through enzymatic cleavage. nih.gov This strategy is frequently used to enhance a drug's permeability, solubility, or stability. This compound can react with a hydroxyl or amine group on a parent drug to form an ester or amide linkage, respectively. This creates a prodrug with increased lipophilicity due to the trifluoromethyl group, which can enhance its ability to cross cell membranes. Once inside the target cell or tissue, cellular enzymes like esterases can cleave the bond, releasing the active drug. The stability of this ester or amide bond can be fine-tuned by the electronic properties of the trifluoromethyl group, allowing for controlled release.

Role in Analytical Chemistry: Derivatization Strategies and Method Development

Enhancement of Analytical Detection and Separation in Chromatographic Techniques

Derivatization is a critical sample preparation step that converts analytes into a form that is easier to separate, detect, and quantify. researchgate.net By modifying the original molecule, derivatization can increase volatility for gas chromatography or improve ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry. researchgate.netsemanticscholar.org 4,4,4-Trifluorobutanoyl chloride, as an acylating agent, is effective in achieving these enhancements for a range of compounds.

Gas chromatography is a powerful technique for separating volatile organic compounds. However, many biologically and environmentally relevant molecules, such as amino acids, steroids, and phenols, are non-volatile due to the presence of polar functional groups that lead to strong intermolecular hydrogen bonding. researchgate.net Derivatization is essential to analyze these compounds by GC. sigmaaldrich.com

The primary goal of derivatization for GC is to increase analyte volatility. researchgate.net Acylation reactions, which include reacting an analyte with an acid chloride like this compound, are a common strategy. gcms.cz The reaction replaces the active hydrogen on a hydroxyl, amine, or thiol group with a 4,4,4-trifluorobutanoyl group, forming an ester, amide, or thioester, respectively. This process effectively blocks the sites responsible for hydrogen bonding, thereby reducing the analyte's polarity and increasing its volatility, allowing it to be analyzed at lower temperatures without thermal degradation. researchgate.net Furthermore, the introduction of the fluorine atoms can improve separation efficiency and peak shape on certain GC columns.

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is employed not to increase volatility, but to enhance ionization efficiency and improve sensitivity. semanticscholar.org While many compounds can be analyzed directly, derivatization is crucial for those with poor ionization characteristics or for achieving the low detection limits required in trace analysis. pku.edu.cn

| Technique | Primary Goal of Derivatization | Effect of 4,4,4-Trifluorobutanoyl Group | Typical Analytes |

|---|---|---|---|

| Gas Chromatography (GC) | Increase Volatility & Thermal Stability | Blocks polar -OH and -NH groups, reducing hydrogen bonding. | Amino acids, Steroids, Phenols |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enhance Ionization & Sensitivity | Improves ionization efficiency (especially for ECNI-MS) and chromatographic separation. | Biogenic amines, Fatty acids, Biomarkers |

Application in Metabolomics Research and Biomarker Discovery

Metabolomics involves the comprehensive analysis of small-molecule metabolites in biological systems. Derivatization is a key enabling technology in this field, allowing for the sensitive and accurate measurement of a wide range of compounds in complex biological matrices like plasma, urine, and tissue extracts. nih.govnih.gov

Biogenic amines, such as histamine, tyramine, putrescine, and cadaverine, are important molecules involved in various physiological and pathological processes. nih.govnih.gov Their analysis in biological fluids and food products is critical for diagnostics and food safety. nih.gov However, their high polarity and low volatility make direct analysis challenging.

Derivatization is a standard approach for the analysis of biogenic amines. nih.govnih.gov Acylating reagents are particularly effective as they react with the primary and secondary amine functional groups present in these molecules. The reaction of biogenic amines with this compound yields stable, less polar amide derivatives. These derivatives exhibit improved chromatographic properties and, crucially, enhanced MS sensitivity due to the trifluoromethyl tag, enabling their reliable quantification at low concentrations in complex samples. nih.gov

Triterpenoids are a large class of natural products with diverse biological activities. scielo.org.mx Their chemical structures often feature multiple hydroxyl groups, which makes them non-volatile and difficult to analyze by GC without derivatization. scielo.org.mx For LC-MS analysis, the lack of an easily ionizable group can lead to poor sensitivity.

By reacting with the hydroxyl groups of triterpenoids, this compound converts them into their corresponding 4,4,4-trifluorobutanoate esters. This derivatization has a dual benefit:

For GC analysis, it increases the volatility and thermal stability of the triterpenoids.

For LC-MS analysis, it provides a fluorinated tag that can be used for highly sensitive detection, aiding in the identification and quantification of these compounds in natural product extracts.

This approach is applicable to other biomolecules containing hydroxyl groups, such as steroids and certain flavonoids, expanding the range of compounds that can be analyzed with high sensitivity.

Optimization of Derivatization Protocols and Reagent Efficiency in Quantitative Analysis

For derivatization to be useful in quantitative analysis, the reaction must be reproducible, efficient, and proceed to completion. sigmaaldrich.com Incomplete derivatization can lead to an underestimation of the analyte concentration and introduce variability into the results. Therefore, optimization of the derivatization protocol is a critical step in method development. nih.gov

Several parameters must be carefully optimized to ensure maximum derivatization efficiency with this compound:

Reaction Time and Temperature: Acylation reactions can vary in their required conditions. While some reactions are complete within minutes at room temperature, others may require heating for several hours to reach completion. sigmaaldrich.com The optimal time and temperature must be determined empirically for each analyte or class of analytes.

Solvent: The choice of solvent is crucial. It must dissolve both the analyte and the reagent and should not interfere with the reaction. Aprotic solvents like acetonitrile, pyridine (B92270), or dichloromethane (B109758) are commonly used.

Catalyst/Base: The reaction of an acid chloride with an analyte produces hydrochloric acid (HCl) as a byproduct. researchgate.net This can inhibit the reaction or degrade sensitive analytes. A base, such as pyridine or triethylamine (B128534), is often added to the reaction mixture to act as a catalyst and to scavenge the HCl produced, driving the reaction to completion.

Reagent Concentration: The concentration of this compound must be sufficient to derivatize all analyte molecules. A stoichiometric excess of the reagent is typically used to ensure the reaction goes to completion.

The progress of the optimization is typically monitored by analyzing aliquots of the reaction mixture at different time points and under various conditions until a stable, maximum yield of the desired derivative is achieved. sigmaaldrich.com

| Parameter | Considerations | Typical Conditions |

|---|---|---|

| Temperature | Must be high enough to ensure reaction completion in a reasonable time but low enough to prevent analyte/derivative degradation. sigmaaldrich.com | Room Temperature (e.g., 25°C) to elevated temperatures (e.g., 60-100°C). |

| Time | Sufficient time must be allowed for the reaction to go to completion. sigmaaldrich.com | Minutes to several hours. |

| Solvent | Should be aprotic and able to dissolve reactants. Must be free of water to prevent reagent hydrolysis. | Acetonitrile, Pyridine, Dichloromethane. |

| Catalyst/Base | Often required to neutralize HCl byproduct and catalyze the reaction. researchgate.net | Pyridine, Triethylamine. |

| Reagent Stoichiometry | A significant molar excess of the derivatizing reagent is used to drive the reaction equilibrium towards the products. | 10-fold to 100-fold molar excess. |

Catalytic Approaches and Reaction Optimization in the Context of 4,4,4 Trifluorobutanoyl Chloride

Catalysts for the Synthesis of 4,4,4-Trifluorobutanoyl Chloride

The synthesis of this compound is most commonly achieved through the chlorination of 4,4,4-trifluorobutanoic acid. The efficiency of this conversion is significantly improved by the use of specific catalysts. N,N-dimethylformamide (DMF) is a widely used catalyst, particularly when thionyl chloride is the chlorinating agent. The reaction proceeds through the formation of a Vilsmeier-Haack type intermediate, which is a more reactive acylating species.

Phosphorus-based compounds, such as phosphorus trichloride (B1173362) and phosphorus pentachloride, can also be employed to facilitate this transformation. Additionally, organic bases like pyridine (B92270) are known to catalyze the formation of acyl chlorides from carboxylic acids by forming an activated acylpyridinium salt.

Table 1: Catalysts for the Synthesis of this compound

| Catalyst | Chlorinating Agent | General Reaction Conditions |

| N,N-Dimethylformamide (DMF) | Thionyl chloride (SOCl₂) | Typically run at room temperature or with gentle heating. |

| Phosphorus Trichloride (PCl₃) | Self-reagent or with other chlorine sources | Often requires heating. |

| Phosphorus Pentachloride (PCl₅) | Self-reagent or with other chlorine sources | Can often proceed at room temperature. |

| Pyridine | Thionyl chloride (SOCl₂), Oxalyl chloride | Reactions are often run at low temperatures to control reactivity. |

Catalysis in Reactions Involving this compound

Lewis bases are instrumental in activating this compound for a variety of chemical transformations. In acylation reactions, catalysts such as pyridine, 4-dimethylaminopyridine (B28879) (DMAP), and triethylamine (B128534) are frequently used. DMAP is a particularly potent catalyst, forming a highly reactive N-acylpyridinium ion intermediate with the acyl chloride, which accelerates the rate of acylation of alcohols and amines.

Table 2: Common Lewis Base Catalysts in Reactions of this compound

| Catalyst | Reaction Type | Role of Catalyst |

| Pyridine | Acylation | Forms a reactive acylpyridinium intermediate. |

| 4-Dimethylaminopyridine (DMAP) | Acylation | Highly effective in forming a more reactive N-acylpyridinium ion. |

| Triethylamine (Et₃N) | Acylation | Acts as both a catalyst and an acid scavenger. |

Transition metal catalysis plays a crucial role in expanding the synthetic utility of fluorinated compounds derived from this compound. Metals like palladium, copper, and nickel are key to various cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, where fluorinated building blocks are incorporated. Furthermore, transition metal catalysts can facilitate decarbonylative coupling reactions, where the acyl chloride serves as a source of an organic group after the elimination of carbon monoxide.

Asymmetric Catalysis in the Synthesis of Chiral Derivatives

The creation of chiral molecules bearing a trifluoromethyl group is a significant focus in medicinal chemistry. Asymmetric catalysis offers a powerful method for producing enantiomerically enriched compounds from this compound. Strategies include the kinetic resolution of racemic alcohols and amines using a chiral catalyst to selectively acylate one enantiomer. Another approach is the desymmetrization of meso compounds, where a prochiral substrate is selectively acylated in the presence of a chiral catalyst. Furthermore, catalytic asymmetric reactions, such as the Friedel-Crafts reaction, can employ a chiral Lewis acid catalyst to direct the enantioselective acylation of a substrate.

Compound Index

Green Chemistry Principles Applied to 4,4,4 Trifluorobutanoyl Chloride Chemistry

Sustainable Synthetic Pathways for Compound Production

Sustainable production of 4,4,4-Trifluorobutanoyl chloride focuses on designing synthetic routes that are both efficient and environmentally responsible. This involves innovating beyond traditional methods to reduce hazards, waste, and energy consumption. A common laboratory and industrial method for preparing acyl chlorides is the reaction of a corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). orgoreview.comlibretexts.orglibretexts.org The application of green chemistry seeks to improve upon this and other foundational synthetic methods.

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often contribute the largest proportion of mass to a reaction and are frequently toxic or difficult to recycle. wpmucdn.com Traditional syntheses of acyl chlorides may use organic solvents like chloroform. orgoreview.com Green chemistry promotes the reduction or elimination of such hazardous solvents.

Several strategies are being explored to make fluorination and related reactions more sustainable:

Solvent-Free Conditions: A number of fluorination reactions have been successfully carried out under solvent-free conditions, often facilitated by techniques like ball milling. acsgcipr.orgrsc.org This approach, known as mechanochemistry, uses mechanical force to initiate reactions, thereby eliminating the need for a solvent entirely. Scale-up of direct deoxyfluorination of carboxylic acids has been demonstrated under solvent-free conditions, highlighting its practicality. rsc.org

Environmentally Benign Solvents: Research into green solvents has identified several less toxic and renewable alternatives for chemical synthesis. For fluorination reactions, which are significant in producing fluorinated compounds, alternatives to highly toxic polar aprotic solvents (like DMF and NMP) are being investigated. wpmucdn.com Promising green solvents include γ-valerolactone (GVL), cyclopentanone, and Cyrene®, which are derived from biomass. wpmucdn.com

Fluorous Biphasic Systems: Fluorous chemistry offers another advanced solvent strategy. It utilizes highly fluorinated solvents that are immiscible with common organic solvents at room temperature but can become miscible upon heating. tcichemicals.com This property allows for a homogeneous reaction at elevated temperatures, followed by easy separation of the fluorous phase (containing the catalyst) from the organic phase (containing the product) upon cooling, facilitating catalyst recycling and product purification. tcichemicals.com

Aqueous Media: While acyl chlorides are water-reactive, some green chemistry approaches for other fluorination processes have successfully utilized water as a solvent, particularly with the use of specific N-F fluorinating agents. acsgcipr.org The development of water-stable reagents could open new pathways for greener syntheses. researchgate.netbeilstein-journals.org

A notable trend is the move away from environmentally damaging solvents that were once common. For instance, a synthesis for N-phenyltrifluoroacetimidoyl chloride was specifically developed to avoid the use of carbon tetrachloride, a hepatotoxic and ozone-depleting substance. nih.gov

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. An ideal reaction has a 100% atom economy, meaning there are no waste atoms or byproducts. libretexts.org

The conventional synthesis of an acyl chloride from a carboxylic acid and thionyl chloride (SOCl₂) serves as a clear example. The reaction proceeds as follows:

R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

For this compound, the specific reaction is:

CF₃CH₂CH₂COOH + SOCl₂ → CF₃CH₂CH₂COCl + SO₂ + HCl

While effective, this pathway generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which are not incorporated into the final product. libretexts.orglibretexts.org This inherently results in an atom economy significantly below 100%.

This calculation demonstrates that only 61.49% of the mass of the reactants is converted into the desired product, with the remaining 38.51% constituting waste byproducts that require management.

Development of Recyclable Catalytic Systems for Reduced Environmental Impact

Catalysts are fundamental to modern chemistry, but their environmental impact, particularly those based on precious or heavy metals, is a significant concern. Green chemistry emphasizes the use of catalysts that are highly efficient, non-toxic, and, crucially, recyclable.

The synthesis of acyl chlorides from carboxylic acids using agents like thionyl chloride or oxalyl chloride is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.org While effective, DMF is a solvent that poses health risks and can be difficult to separate from the reaction mixture. The development of recyclable catalysts aims to overcome these issues.

One of the most promising strategies is the use of heterogeneous catalysts, which exist in a different phase from the reactants and can be easily removed by filtration at the end of a reaction.

Polymeric Catalysts: Research has led to the development of recyclable polymeric catalysts for the chlorination of organic acids. google.com These catalysts, which can be based on polymer-bound carboxamides or tertiary amines, facilitate the reaction with chlorinating agents like thionyl chloride and can be filtered off and reused for multiple cycles, reducing both waste and cost. google.com

Metal Oxides: In some applications, metal oxides such as calcium oxide (CaO) have been used as catalysts and sorbents. acs.org While more commonly associated with pyrolysis, CaO has shown catalytic activity in reforming products from biomass, including reducing carboxylic acids. acs.org Magnesium oxide (MgO) has also demonstrated potential as a reusable catalyst in other contexts. mdpi.com

Immobilized Catalysts: Another approach involves immobilizing a homogeneous catalyst onto a solid support. For instance, ruthenium complexes supported by pincer ligands have been used for the catalytic conversion of alcohols into carboxylic acid salts in water. nih.gov This system can be recycled by using an organic solvent like toluene (B28343) to immobilize the catalyst, allowing it to be reused over several runs while maintaining activity. nih.gov

Waste Management and By-product Utilization Strategies in Chemical Processes

Effective waste management is a cornerstone of green chemistry, moving beyond simple disposal to strategies of reduction, reuse, and valorization. In the synthesis of this compound, the primary byproducts depend on the chosen chlorinating agent.

The use of thionyl chloride results in the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. libretexts.org Both are corrosive and hazardous and require careful management. Standard procedures involve scrubbing these gases from the effluent stream.

Neutralization: Waste streams containing unreacted thionyl chloride and dissolved HCl must be neutralized before disposal. researchgate.netacs.org This is often done by carefully reacting the waste with a base, such as aqueous sodium hydroxide, or with an alcohol like butanol, which converts the reactive thionyl chloride into a more stable dialkyl sulfite. researchgate.netacs.org

Byproduct Utilization: A more advanced green strategy is to capture and utilize these byproducts. For example, HCl gas can be absorbed in water to produce hydrochloric acid, a widely used industrial chemical. google.com SO₂ can be captured and used as a raw material in other processes, most notably the production of sulfuric acid.

An even more innovative approach involves redesigning the synthesis to use alternative reagents that either produce more benign byproducts or utilize waste from other industries.

Waste Valorization: A compelling example of industrial symbiosis is the use of silicon tetrachloride (SiCl₄) as a chlorinating agent. google.comgoogle.com SiCl₄ is a major byproduct of the polysilicon and organic silicon industries, and its disposal can be problematic. Reacting a carboxylic acid with SiCl₄ produces the desired acyl chloride and silicon dioxide (SiO₂), which is essentially sand. google.com This process transforms a difficult industrial byproduct into a valuable reagent and generates a benign, easily separable solid waste. google.com

Advanced Spectroscopic Characterization and Theoretical Studies

Elucidation of Reaction Mechanisms through Advanced Spectroscopic Techniques (e.g., NMR, MS)

While specific studies dedicated to elucidating the reaction mechanisms of 4,4,4-trifluorobutanoyl chloride are not extensively documented, its role in synthesis is noted. For instance, in the synthesis of certain pyrazole (B372694) derivatives, this compound is used as a reactant, with the reaction progress being monitored by Liquid Chromatography-Mass Spectrometry (LC/MS). The final product is then characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

In a typical application, the reaction of this compound would be monitored to identify the formation of key intermediates and the final product. Mass spectrometry would be crucial in confirming the mass of the products and understanding fragmentation patterns, which can provide clues about the structure of newly formed molecules.

A hypothetical reaction monitoring scenario is presented in the table below:

| Reaction Stage | Spectroscopic Technique | Information Gained |

| Start of Reaction | 1H NMR, 13C NMR, 19F NMR | Confirmation of the purity and structural integrity of this compound starting material. |

| Reaction in Progress | LC/MS | Monitoring the consumption of starting material and the appearance of product peaks, allowing for reaction optimization. |

| Reaction Completion | High-Resolution MS (HRMS) | Accurate mass determination of the final product to confirm its elemental composition. |

| Product Isolation | 1D and 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural elucidation of the final product, confirming the incorporation of the 4,4,4-trifluorobutanoyl moiety. |

Computational Chemistry for Reactivity and Selectivity Prediction

Computational chemistry offers powerful tools to predict and understand the reactivity and selectivity of molecules like this compound. However, specific computational studies focused solely on this compound are not widely reported.

Density Functional Theory (DFT) would be an ideal method to investigate the reaction pathways of this compound. Such studies could model reactions like Friedel-Crafts acylation to understand the energetics of intermediate steps and transition states. This would help in explaining observed product distributions and optimizing reaction conditions.

A potential DFT study could investigate the following aspects of a reaction involving this compound:

| Parameter | Information from DFT |

| Transition State Energy | The energy barrier for the reaction, indicating the kinetic feasibility. |

| Intermediate Stability | The relative energies of any intermediates formed during the reaction. |

| Reaction Enthalpy | The overall energy change of the reaction, indicating if it is exothermic or endothermic. |

| Charge Distribution | The partial charges on atoms in the transition state, providing insight into the electronic nature of the reaction mechanism. |

Molecular Dynamics (MD) simulations could provide insights into the behavior of this compound in solution. These simulations can model the interactions between the acyl chloride and solvent molecules, which can significantly influence reaction rates and outcomes. For example, MD could be used to understand solvation effects in different solvents, which is crucial for reactions like Friedel-Crafts acylation.

Structure-Reactivity Relationships: Insights from Theoretical Models

Theoretical models are essential for developing a deep understanding of the structure-reactivity relationships of this compound. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly impact the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. numberanalytics.compharmtech.com For a reactive compound like 4,4,4-Trifluorobutanoyl chloride, flow chemistry provides a safer and more controlled environment for its reactions, minimizing the risks associated with handling this hazardous reagent on a large scale. pharmtech.comvapourtec.com The small reactor volumes and superior heat and mass transfer in flow systems allow for precise control over reaction parameters, leading to higher yields and purities of the desired products. mit.edu

The future will likely see the development of dedicated flow chemistry protocols for reactions involving this compound. These protocols could be integrated into automated synthesis platforms, enabling the on-demand production of a diverse library of trifluoromethylated compounds. sigmaaldrich.comacs.org Automated systems can perform entire synthesis processes, from the introduction of starting materials to the purification of final products, with minimal human intervention. sigmaaldrich.comnewatlas.com This not only accelerates the pace of research and development but also ensures high reproducibility and reduces the potential for human error. sigmaaldrich.com The combination of flow chemistry and automation is poised to make the synthesis of complex molecules derived from this compound more accessible and economically viable. mpg.de

Table 1: Comparison of Batch vs. Flow Chemistry for Acyl Chloride Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Scalability | Challenging and often requires re-optimization | Readily scalable by extending reaction time or using parallel reactors |

| Process Control | Difficult to maintain precise control | Excellent control over temperature, pressure, and mixing |

| Efficiency | Can have lower yields and more byproducts | Often leads to higher yields and selectivity |

| Footprint | Requires large reactors and significant lab space | Compact and requires less physical space |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The trifluoromethyl group in this compound imparts unique electronic properties that can be harnessed to explore novel reactivity patterns. While its primary role is as a trifluoroacylating agent, future research is expected to uncover unprecedented transformations. A significant area of emerging research is the catalytic activation of the exceptionally strong carbon-fluorine (C-F) bond. nih.govnumberanalytics.com Advances in transition-metal catalysis and photoredox catalysis are providing new avenues for the selective cleavage and functionalization of C-F bonds, which was previously considered a major challenge in organofluorine chemistry. nih.govmdpi.comelsevierpure.com

Applying these advanced catalytic systems to this compound or its derivatives could lead to the development of novel synthetic methodologies. For instance, the selective defluorinative functionalization of the trifluoromethyl group could open up pathways to a wide array of partially fluorinated building blocks that are currently difficult to access. Furthermore, the development of new catalysts could enable the use of this compound in cross-coupling reactions, expanding its utility beyond traditional acylation chemistry. mdpi.com The exploration of these novel reactivity patterns will undoubtedly lead to the discovery of new molecules with unique properties and applications.

Expanding Applications in Materials Science and Advanced Technologies

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. acs.orgmdpi.comalfa-chemistry.com The incorporation of the 4,4,4-trifluorobutanoyl moiety into polymers could lead to the development of advanced materials with tailored properties. For example, polymers functionalized with the trifluoromethyl group can exhibit enhanced hydrophobicity, which is desirable for creating self-cleaning surfaces and water-repellent coatings. youtube.com

Future research will likely focus on the synthesis of novel fluorinated polymers and copolymers derived from this compound. These materials could find applications in a variety of advanced technologies, including:

Electronics: As dielectric materials with low permittivity for next-generation microelectronics. alfa-chemistry.com

Optics: In the fabrication of optical fibers and lenses with low refractive indices and high transparency. chromistechnologies.com

Energy: As components in membranes for fuel cells and batteries, leveraging their chemical and thermal stability. acs.org

Aerospace: In high-performance coatings that can withstand extreme temperatures and harsh chemical environments. chromistechnologies.com

The ability to precisely introduce the trifluoromethyl group via this compound will be crucial in fine-tuning the properties of these advanced materials for specific technological applications.

Table 2: Potential Applications of Polymers Derived from this compound

| Application Area | Desired Property | Potential Role of the Trifluoromethyl Group |

| Advanced Coatings | Hydrophobicity, Durability | Enhances water repellency and chemical resistance. youtube.com |

| Electronics | Low Dielectric Constant | Reduces signal loss and crosstalk in microchips. |

| Biomedical Devices | Biocompatibility, Anti-fouling | Creates non-stick surfaces that resist bioaccumulation. chromistechnologies.comresearchgate.net |

| Membranes | Gas Permeability, Selectivity | Improves the efficiency of gas separation processes. chromistechnologies.com |

Interdisciplinary Research with Biological Systems and Engineering Disciplines

The trifluoromethyl group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability, bioavailability, and binding affinity. chinesechemsoc.orgyoutube.comsigmaaldrich.com The trifluoromethyl ketone (TFMK) functionality, which can be readily introduced using this compound, is a potent inhibitor of various enzymes. nih.govresearchgate.netstmarys-ca.edu This makes this compound a valuable tool in medicinal chemistry and chemical biology.

Future interdisciplinary research will likely involve the use of this compound to synthesize novel bioactive molecules and probes for studying biological systems. The trifluoroacetylation of peptides and other biomolecules is an area of growing interest, as it can be used to modulate their function and stability. pnas.orgacs.org

Collaboration with engineering disciplines will be crucial for translating these fundamental discoveries into practical applications. For instance, the development of biosensors incorporating trifluoromethylated probes could lead to new diagnostic tools. Similarly, the engineering of drug delivery systems for targeted release of trifluoromethyl-containing drugs will be a key area of research. researchgate.net The synergy between chemistry, biology, and engineering will undoubtedly unlock the full potential of this compound in addressing complex challenges in healthcare and biotechnology.

Q & A

Q. What are the critical physical and chemical properties of 4,4,4-Trifluorobutanoyl chloride relevant to its handling in laboratory settings?

- Answer: The compound’s key properties include a molecular weight of 142.08 g/mol (C₄H₅F₃O₂), a boiling point of ~149.1°C (extrapolated from its carboxylic acid precursor), and a density of ~1.3 g/cm³ . It is hygroscopic and reacts vigorously with nucleophiles (e.g., water, alcohols), requiring storage under inert conditions (argon or nitrogen) in airtight containers. Safety protocols must address its corrosive nature (GHS05 classification) and use of personal protective equipment (PPE) during handling .

Q. How is this compound employed as an acylating agent in fluorinated compound synthesis?

- Answer: The trifluoromethyl group enhances electrophilicity, making it effective for introducing fluorinated acyl groups into amines, alcohols, or thiols. For example, it reacts with primary amines in dry dichloromethane at 0–5°C to form stable trifluorobutanoamide derivatives. This method is critical in medicinal chemistry for synthesizing fluorinated analogs of bioactive molecules, leveraging fluorine’s metabolic stability and lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for acylation of sterically hindered substrates using this compound?

- Answer: Steric hindrance reduces acylation efficiency. Strategies include:

- Solvent choice: Use polar aprotic solvents (e.g., THF, DMF) to enhance solubility and stabilize intermediates.

- Catalysis: Add 4-dimethylaminopyridine (DMAP) to accelerate reactions via nucleophilic catalysis.

- Temperature control: Gradual warming from 0°C to room temperature improves yields while minimizing side reactions.

Monitor progress via TLC (Rf shifts) or ¹⁹F NMR to track acyl group incorporation .

Q. What analytical techniques resolve contradictions in purity assessments of this compound derivatives?

- Answer: Discrepancies often arise from residual acid or hydrolyzed byproducts. A multi-technique approach is recommended:

- ¹H/¹⁹F NMR: Confirm structural integrity and detect trace impurities (e.g., unreacted starting material).

- HPLC-MS: Quantify purity and identify low-abundance hydrolyzed products (e.g., 4,4,4-trifluorobutyric acid).

- Karl Fischer titration: Measure moisture content, critical for reactive intermediates.

Cross-validate results with elemental analysis for conclusive purity determination .

Q. How does the trifluoromethyl group influence the reaction kinetics of this compound compared to non-fluorinated analogs?

- Answer: The electron-withdrawing trifluoromethyl group increases the carbonyl’s electrophilicity, accelerating acylation rates by ~3–5× compared to butanoyl chloride. Kinetic studies (e.g., stopped-flow UV-Vis) show second-order dependence on substrate concentration. However, steric effects from the CF₃ group can reduce reactivity with bulky nucleophiles, requiring adjusted stoichiometry or prolonged reaction times .

Q. What strategies mitigate challenges in synthesizing chiral derivatives of this compound?

- Answer: Chiral resolution can be achieved via:

- Enantioselective catalysis: Use chiral Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry during acylation.

- Diastereomeric crystallization: React with enantiopure amines (e.g., (R)-1-phenylethylamine) and isolate diastereomers via fractional crystallization.

- Chromatographic separation: Employ chiral stationary phases (e.g., cellulose-based HPLC columns) for racemic mixtures.

Monitor enantiomeric excess (ee) using chiral shift reagents in ¹⁹F NMR or circular dichroism .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.